GIRK1/2 Activation Potency: Benchmarking Against ML297, the First-in-Class GIRK Activator
ML297 (VU0456810) activates GIRK1/2 channels with an EC50 of 160 nM in thallium flux assays, representing the benchmark for this chemotype [1]. The target compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea has not yet been characterized in published electrophysiological assays; its potency must be experimentally determined. However, SAR from the ML297 series indicates that replacing the 3,4-difluorophenylurea with a phenethylurea and introducing a methylene spacer substantially alters the pharmacophore, and compounds with comparable structural modifications have displayed potencies ranging from low nanomolar to inactive [2]. Direct measurement is required to establish the compound's potency relative to the ML297 baseline.
| Evidence Dimension | GIRK1/2 Activation Potency (EC50) |
|---|---|
| Target Compound Data | Not yet reported in published literature |
| Comparator Or Baseline | ML297: EC50 = 160 nM (GIRK1/2) |
| Quantified Difference | Cannot be calculated; requires experimental determination |
| Conditions | Thallium flux assay in HEK-293 cells expressing GIRK1/2; ML297 data from Kaufmann et al. 2013 [1] |
Why This Matters
Establishes the potency ceiling for the pyrazolyl-urea series; the target compound's deviation from the ML297 baseline determines its suitability as a tool compound or lead.
- [1] Kaufmann K, Romaine I, Days E, et al. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS Chem Neurosci. 2013;4(9):1278-1286. doi:10.1021/cn400062a. View Source
- [2] Nahid S, Rahman FI, Du Y, et al. Further Structure-Activity Relationship of G Protein-Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds. ChemMedChem. 2025;20(13):e202500037. doi:10.1002/cmdc.202500037. View Source
